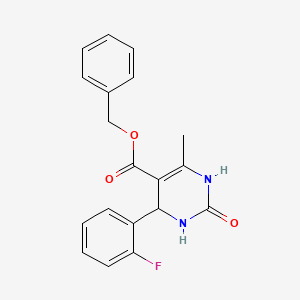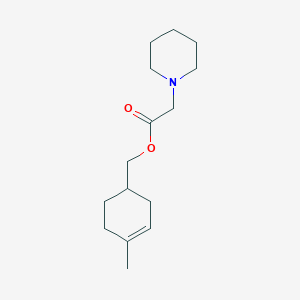![molecular formula C18H29NO6 B4989063 N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate](/img/structure/B4989063.png)
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate, also known as MPMPA oxalate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate is not fully understood. However, it is believed to act as a bidentate ligand, forming a complex with metal ions. This complex formation can lead to changes in the properties of the metal ion, such as its reactivity and selectivity.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate. However, studies have shown that it is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate in lab experiments is its ability to form stable complexes with metal ions. This makes it useful for various applications in coordination chemistry studies. However, one limitation is that it is not very soluble in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research on N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate. One potential area of study is its use as a chiral auxiliary in asymmetric synthesis. Additionally, further studies could be conducted to better understand its mechanism of action and potential applications in other fields, such as catalysis and materials science. Furthermore, the development of new synthesis methods for N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate could also be explored to improve its properties and increase its potential applications.
Conclusion
In conclusion, N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate is a chemical compound that has shown potential for various applications in scientific research. Its ability to form stable complexes with metal ions makes it useful for coordination chemistry studies, while its potential as a chiral auxiliary in asymmetric synthesis warrants further investigation. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells. Future research on N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate could lead to new discoveries and applications in various fields.
Méthodes De Synthèse
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate is synthesized through a reaction between 3-(2-aminoethyl)-1,1,1-trimethyl-2-methoxyprop-1-ene and mesityl oxide, followed by a reaction with oxalic acid. The resulting compound is a white powder with a melting point of 136-138°C.
Applications De Recherche Scientifique
N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate has shown potential for various applications in scientific research. For instance, it has been used as a ligand for metal ions in coordination chemistry studies. It has also been used as a reagent in the synthesis of other compounds, such as 2,2'-dipyridylamine derivatives. Additionally, N-{2-[2-(mesityloxy)ethoxy]ethyl}-2-propanamine oxalate oxalate has been studied for its potential use as a chiral auxiliary in asymmetric synthesis.
Propriétés
IUPAC Name |
oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2.C2H2O4/c1-12(2)17-6-7-18-8-9-19-16-14(4)10-13(3)11-15(16)5;3-1(4)2(5)6/h10-12,17H,6-9H2,1-5H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMHUWYPRJLKSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OCCOCCNC(C)C)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[2-[2-(2,4,6-trimethylphenoxy)ethoxy]ethyl]propan-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B4988981.png)


![6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)
![methyl 2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4989012.png)
![3-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4989014.png)
![2-[methyl(1-propyl-4-piperidinyl)amino]-1-phenylethanol](/img/structure/B4989021.png)
![6-{[5-(4-fluorophenyl)-2-furyl]methylene}-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4989023.png)
![1-{2-[2-(4-isopropylphenoxy)ethoxy]ethoxy}-2-methoxy-4-(1-propen-1-yl)benzene](/img/structure/B4989025.png)

![2-chloro-N-(3-{[(2-methylphenyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4989038.png)
![1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B4989040.png)
![6-[4-(diethylamino)phenyl]-8,8-dimethyl-5,7,8,9-tetrahydrobenzo[c]phenanthridin-10(6H)-one](/img/structure/B4989058.png)